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Compound of Interest

Compound Name: Dibutyl oxalate

Cat. No.: B166012 Get Quote

For researchers, scientists, and professionals in drug development, the choice of reagents is

paramount to the success of organic synthesis. Dibutyl oxalate and dimethyl oxalate are two

common dialkyl oxalates that serve as versatile building blocks and reagents. This guide

provides an objective comparison of their performance, supported by physical data and general

reactivity principles. While direct comparative experimental data under identical conditions is

scarce in publicly available literature, this guide extrapolates likely performance differences

based on fundamental chemical principles.

Physical and Chemical Properties
A summary of the key physical and chemical properties of dibutyl oxalate and dimethyl

oxalate is presented below. These properties influence their application in different reaction

conditions.
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Property Dibutyl Oxalate Dimethyl Oxalate

Molecular Formula C₁₀H₁₈O₄ C₄H₆O₄

Molecular Weight 202.25 g/mol 118.09 g/mol

Appearance Colorless oily liquid
Colorless to white crystalline

solid

Boiling Point 245.5 °C[1] 163.5 °C[2]

Melting Point -29.6 °C[1] 54 °C[2]

Solubility in Water
Insoluble, prone to

hydrolysis[1][3]

Soluble, decomposes in hot

water[2]

Solubility in Organic Solvents Soluble in ethanol and ether[1] Soluble in alcohol and ether[2]

Performance in Organic Synthesis: A Comparative
Overview
The primary difference in the reactivity of dibutyl oxalate and dimethyl oxalate stems from the

steric hindrance imposed by the respective alkyl groups. The larger butyl group in dibutyl
oxalate can influence reaction rates and yields compared to the smaller methyl group in

dimethyl oxalate.
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Parameter Dibutyl Oxalate Dimethyl Oxalate Rationale

Reactivity in

Condensation

Reactions (e.g.,

Claisen)

Generally lower

reactivity.

Generally higher

reactivity.

The larger butyl

groups create more

steric hindrance

around the carbonyl

carbons, making them

less accessible to

nucleophiles. The

smaller methyl groups

in dimethyl oxalate

offer less steric

hindrance, facilitating

nucleophilic attack.

This difference in

steric bulk can be

quantified using A-

values, which

measure the steric

demand of a

substituent. A methyl

group has a lower A-

value than a butyl

group, indicating less

steric bulk.[4]

Yield in Condensation

Reactions

Potentially lower

yields or requiring

more forcing

conditions (higher

temperatures, longer

reaction times).

Potentially higher

yields under milder

conditions.

Due to the lower

reactivity caused by

steric hindrance,

reactions with dibutyl

oxalate may not

proceed to completion

as readily as with

dimethyl oxalate,

potentially leading to

lower yields.

Transesterification Can be synthesized

via transesterification

Readily undergoes

transesterification with

Transesterification is a

key reaction for both
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and can undergo

transesterification with

other alcohols.

various alcohols.[5][6] esters. The reactivity

will still be influenced

by steric factors, with

dimethyl oxalate

generally being more

reactive.

Use as a

Solvent/Plasticizer

Used as a plasticizer

for nitrocellulose.[3]

Not typically used as a

plasticizer.

The longer butyl

chains in dibutyl

oxalate impart greater

plasticizing properties.

Key Applications in Organic Synthesis
Both dibutyl oxalate and dimethyl oxalate are valuable intermediates in the synthesis of a

wide range of compounds.

Dimethyl Oxalate:

Synthesis of Ethylene Glycol: A major industrial application of dimethyl oxalate is its

hydrogenation to produce ethylene glycol.[2]

Condensation Reactions: It is widely used in Claisen and other condensation reactions to

introduce a two-carbon unit.[2]

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor in the manufacturing

of various active pharmaceutical ingredients (APIs) and pesticides.

Dibutyl Oxalate:

Plasticizers: As mentioned, it is used as a plasticizer.[3]

Synthesis of High-Temperature Nylon: It is an intermediate in the preparation of certain

polyamides.[3]

Organic Synthesis: It can be used in condensation reactions where a less reactive oxalate

ester is desired.
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Experimental Protocols
Below are representative experimental protocols for the synthesis of dibutyl oxalate and

dimethyl oxalate, and a general protocol for a Claisen condensation reaction.

Synthesis of Dibutyl Oxalate
This protocol is based on the esterification of oxalic acid with n-butanol.[3]

Materials:

Oxalic acid (4.50 g, 0.05 mol)

n-Butanol (18.30 mL, 0.20 mol)

Cyclohexane (1.05 mL, 0.01 mol)

Zeolites (3)

Water (10 mL)

Anhydrous magnesium sulfate

Procedure:

To a 100 mL three-necked flask, add oxalic acid, n-butanol, cyclohexane, and zeolites.

Set up the flask for reflux with a separatory funnel and a condenser.

Heat the mixture to reflux. The solids will gradually dissolve.

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

Wash the organic layer with 10 mL of water.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter the solution and distill the product, collecting the fraction at 240-244 °C.
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Synthesis of Dimethyl Oxalate
This protocol describes the synthesis of dimethyl oxalate from anhydrous oxalic acid and

methanol.[7]

Materials:

Anhydrous oxalic acid (90 g, 1 mole)

Methanol (100 cc, 2.5 moles)

Concentrated sulfuric acid (35 cc)

Procedure:

In a 500-cc flask equipped with a mechanical stirrer and a separatory funnel, place

anhydrous oxalic acid and methanol.

While stirring rapidly, slowly add concentrated sulfuric acid.

Heat the mixture nearly to boiling and then filter it rapidly.

Rinse the flask with hot methanol and pour it through the filter.

Allow the filtrate to crystallize at 15 °C for 24 hours.

Filter the crystals with suction and dry them. A second crop of crystals can be obtained by

cooling the filtrate to -10 °C.

The crude product can be purified by recrystallization from methanol to yield 80-90 g of

dimethyl oxalate (68-76% yield).

Claisen Condensation with a Dialkyl Oxalate
The following is a general protocol for a crossed Claisen condensation between an ester with

α-hydrogens and a dialkyl oxalate (which has no α-hydrogens). This can be adapted for both

dimethyl and dibutyl oxalate.[8][9]

Materials:
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Ester with α-hydrogens (e.g., ethyl acetate)

Dialkyl oxalate (e.g., diethyl oxalate, can be substituted with dimethyl or dibutyl oxalate)

Strong base (e.g., sodium ethoxide)

Anhydrous solvent (e.g., ethanol, THF)

Aqueous acid (for workup, e.g., HCl)

Procedure:

Prepare a solution of the strong base in the anhydrous solvent.

To this solution, add the dialkyl oxalate.

Slowly add the ester with α-hydrogens to the reaction mixture.

Stir the reaction at the appropriate temperature (this will vary depending on the reactivity of

the esters) for a set time.

Quench the reaction by adding it to an acidic aqueous solution.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and

concentrate it under reduced pressure.

Purify the product by distillation or chromatography.

Visualizing Reaction Mechanisms and Workflows
To better understand the chemical processes discussed, the following diagrams, generated

using Graphviz, illustrate a key reaction mechanism and a general experimental workflow.
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Step 1: Enolate Formation
Step 2: Nucleophilic Attack

Step 3: Elimination

Ester with α-H

EnolateDeprotonation

Base (e.g., RO⁻)
Dialkyl Oxalate Tetrahedral Intermediate

Nucleophilic Attack

β-Keto EsterCollapse

Leaving Group (RO⁻)

Elimination
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Caption: Mechanism of the Claisen condensation reaction.
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Start: Reactants

Reaction (e.g., Esterification)

Aqueous Workup

Extraction with Organic Solvent

Drying of Organic Layer

Purification (Distillation/Chromatography)

Final Product

Click to download full resolution via product page

Caption: General workflow for organic synthesis and purification.

Conclusion
Both dibutyl oxalate and dimethyl oxalate are important reagents in organic synthesis, each

with its own set of advantages and disadvantages. Dimethyl oxalate, being less sterically

hindered, is generally more reactive and may provide higher yields in a shorter reaction time for

condensation reactions. Dibutyl oxalate, on the other hand, is a liquid at room temperature,
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which can be advantageous for handling, and its lower reactivity can be beneficial in reactions

where selectivity is a concern. The choice between these two reagents will ultimately depend

on the specific requirements of the synthesis, including the desired reactivity, reaction

conditions, and the physical properties of the intermediate and final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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